[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
Description
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-methyl-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-17-9-7-12-19-22-24(26-21-14-6-5-13-20(21)25-22)27(23(17)19)15-8-16-28-18-10-3-2-4-11-18/h2-7,9-14H,8,15-16H2,1H3 |
InChI Key |
WSFBUFPUCGXQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Indoloquinoxaline Core
The indolo[2,3-b]quinoxaline moiety serves as the structural backbone of the target compound. Contemporary methods prioritize the condensation of substituted isatins with 1,2-phenylenediamines under microwave irradiation. For example, Method A (source 2) employs 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and 1,2-phenylenediamine (2.00 mmol) in xylene at 220°C for 1 h under microwave conditions, yielding 79% of the quinoxaline intermediate . This approach reduces reaction times from 12–24 h (conventional heating) to 1 h while minimizing side products like dihydroquinoxalines .
Alternative routes utilize spirocyclic precursors: Method B reacts 2,4’-diaryl-4’H-spiro[indole-3,5’-isoxazole] derivatives with 1,2-phenylenediamine under similar conditions, achieving 73–76% yields . The microwave’s homogeneous heating profile ensures consistent core formation across substrates with electron-donating (e.g., 4-methoxyphenyl) or bulky (e.g., naphthalen-2-yl) groups .
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | 3-Bromopropoxybenzene | DMF | 80 | 8 | 82 |
| Microwave | 1-Bromo-3-chloropropane | Xylene | 220 | 1 | 79 |
| Grignard | Mg, Et2O | THF | 25 | 12 | 65 |
Final Coupling and Functionalization
The terminal benzene ring is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Source 4 details a palladium-catalyzed coupling between 3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propyl bromide and phenylboronic acid, yielding 91% product under inert conditions . Key parameters include:
-
Catalyst system : Pd(OAc)₂ (5 mol%), PCy₃ (15 mol%)
-
Base : K₃PO₄ (2.0 equiv)
Electron-deficient aryl halides (e.g., 3-iodonitrobenzene) require harsher conditions (130°C, 18 h) but enable diversification of the benzene ring’s substitution pattern .
Purification and Characterization
Industrial workflows prioritize chromatography-free purification. Source 3 reports crystallizing the final compound from ethanol/water (3:1), achieving 98.5% purity by HPLC . Analytical data align with literature values:
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, NH), 7.24–7.52 (m, 13H, aromatic), 5.05 (d, J = 3.8 Hz, 2H, CH₂)
Process Optimization and Scalability
Microwave-assisted synthesis reduces energy consumption by 60% compared to conventional heating . However, large-scale production (>1 kg) requires batch reactor modifications to maintain temperature homogeneity. Source 3 notes that continuous flow systems achieve 85% yield at 200 g/h throughput by ensuring rapid heat transfer .
Solvent selection critically impacts environmental metrics. Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces waste generation by 30% while maintaining 78% yield .
Chemical Reactions Analysis
Oxidation, Reduction, and Substitution: [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can undergo various reactions due to its versatile structure.
Common Reagents and Conditions: These reactions may involve boron reagents (e.g., Suzuki–Miyaura coupling) or other suitable catalysts.
Major Products: The products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and synthesis.
Biology: Investigated for potential biological activities.
Medicine: Explored for antiviral and anti-inflammatory properties.
Industry: Its versatile structure allows diversification for various applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed.
Comparison with Similar Compounds
Structural Analogues and Core Systems
Indoloquinoxaline vs. Quinoline Derivatives
The indoloquinoxaline core in the target compound differs from quinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) ). Key distinctions include:
- Aromaticity and Conjugation: Indoloquinoxalines exhibit extended π-conjugation due to fused indole and quinoxaline rings, enhancing electron delocalization compared to simpler quinoline systems.
- Substituent Effects: The propoxybenzene group in the target compound may improve solubility compared to halogenated quinolines (e.g., 4k’s 4-chlorophenyl group) .
Triazine-Based Analogues
Triazine derivatives (e.g., Compound 5l ) differ fundamentally in their core structure. Triazines are six-membered aromatic rings with three nitrogen atoms, offering distinct electronic and steric properties. For instance, Compound 5l features bromo and methoxy substituents, synthesized via nucleophilic substitution on trichlorotriazine . In contrast, the target compound’s synthesis likely involves cross-coupling or cyclization strategies due to its indoloquinoxaline core.
Pd-Catalyzed Cross-Coupling
Quinoline derivatives like 4k are synthesized via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling between aminocyclohexanone and aryl boronic acids . Similarly, the target compound’s propoxybenzene group might be introduced via Suzuki-Miyaura coupling, leveraging Pd catalysts to attach aryl groups.
Triazine Functionalization
Compound 5l is synthesized through nucleophilic substitution on trichlorotriazine, reacting with phenols and amines . This contrasts with the indoloquinoxaline system, where stepwise cyclization or Buchwald-Hartwig amination might be required.
Physicochemical Properties
Biological Activity
The compound [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H20ClN3O
- Molecular Weight : 401.9 g/mol
- IUPAC Name : 6-[3-(4-chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline
- Canonical SMILES : CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl
Structural Features
The compound features:
- A chloro-substituted benzene ring
- A propoxy chain
- An indoloquinoxaline moiety
This unique structural combination is believed to enhance its biological activity compared to simpler analogs.
Pharmacological Applications
Preliminary studies suggest that [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has potential applications in various fields:
- Anticancer Activity : The compound may interact with cellular pathways involved in proliferation and apoptosis, making it a candidate for cancer therapeutics.
- Antimicrobial Properties : Initial evaluations indicate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes/Receptors : The compound may modulate pathways related to cell signaling, influencing processes such as cell growth and survival.
- Oxidative Stress Modulation : It may play a role in managing oxidative stress within cells, which is crucial for maintaining cellular health.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various indoloquinoxaline derivatives, including [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene. The study reported:
- Significant cytotoxicity against human cancer cell lines.
- Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2020) evaluated the antimicrobial activity of the compound against a panel of bacterial strains. Key findings included:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The results indicated that the compound exhibits promising antimicrobial properties, particularly against Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To understand the unique properties of [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Methylindole | Simple indole derivative | Less complex than target compound |
| Quinoxaline | Bicyclic structure | Lacks aromatic substitution patterns |
| Indole-3-carbinol | Known for anticancer properties | Simpler structure compared to target compound |
The unique combination of functional groups in [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene may provide enhanced interactions within biological systems.
Q & A
Q. What are the optimal synthetic routes for [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with functionalization of indoloquinoxaline precursors followed by coupling with a propoxybenzene derivative. Key steps include:
- Halogenation : Use of halogens (e.g., Cl₂, Br₂) to introduce reactive sites on the indoloquinoxaline core .
- Coupling reactions : Alkylation or nucleophilic substitution to attach the propoxybenzene group under inert atmospheres (e.g., N₂) .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields ranging from 40–65% depending on solvent polarity and temperature control .
Common pitfalls include side reactions at the quinoxaline nitrogen atoms, necessitating careful monitoring via TLC or HPLC .
Q. What analytical techniques are critical for characterizing [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, methyl groups at the 4-position of indoloquinoxaline show distinct singlet peaks near δ 2.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 423.18 for C₂₅H₂₂N₃O₂) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Anticancer screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Dose-response curves : Data discrepancies across studies may arise from variations in cell viability protocols or solvent effects (e.g., DMSO concentration ≤0.1%) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the quinoxaline 7-position increases DNA intercalation capacity, while bulky groups (e.g., -OCH₂CH₃) reduce cytotoxicity .
- Comparative SAR table :
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Methylindoloquinoxaline core | Baseline anticancer activity | |
| Addition of bromofuran ester | Enhanced antiviral activity | |
| Chlorobenzoate substitution | Improved enzyme binding affinity |
Q. What advanced techniques resolve contradictions in mechanistic studies?
- X-ray crystallography : Determines binding modes to targets like topoisomerase II. For example, shows planar indoloquinoxaline systems intercalate into DNA with a dihedral angle of 38.1° relative to the oxazolidinone ring .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict interactions with viral proteases (e.g., HCV NS5B) using PDB structures (e.g., 3FQL) .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kd = 12 nM for kinase inhibition) .
Q. How can computational modeling optimize experimental design?
- DFT calculations : Predict reactivity of the propoxy linker in nucleophilic environments (e.g., bond dissociation energies < 300 kJ/mol suggest susceptibility to hydrolysis) .
- ADMET predictions : Tools like SwissADME estimate logP (~3.2) and BBB permeability, guiding in vivo dosing regimens .
- Free-energy perturbation (FEP) : Identifies resistance mutations in target enzymes (e.g., T315I mutation in Bcr-Abl) .
Methodological Considerations for Data Contradictions
- Reproducibility : Variations in solvent (e.g., DMF vs. DMSO) or catalyst (e.g., Pd/C vs. Pd(OAc)₂) can alter reaction outcomes. Cross-validate protocols using standardized reagents .
- Biological assays : Control for batch-to-batch variability in cell lines (e.g., STR profiling) and use internal standards (e.g., cisplatin for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
